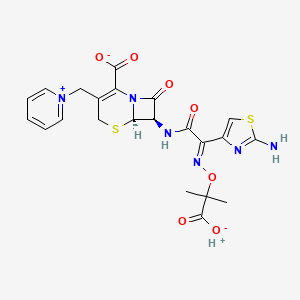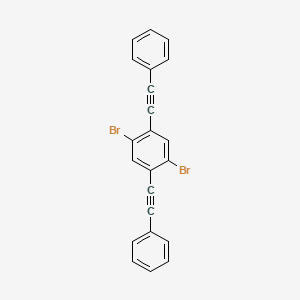
((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene
Vue d'ensemble
Description
((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene: is an organic compound characterized by the presence of two bromine atoms and ethynyl groups attached to a phenylene ring
Mécanisme D'action
Target of Action
This compound is a complex organic molecule, and its targets could be diverse depending on the context of its use .
Mode of Action
It’s worth noting that compounds with similar structures, such as enediynes, have been found to undergo cyclizations under the action of electrophiles . This could potentially lead to interactions with its targets and subsequent changes.
Biochemical Pathways
Similar compounds have been found to exhibit high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and may form granular or crystalline structures . These physical properties could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to provide high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be influenced by the solvent used, which in turn could affect its action and efficacy . Furthermore, storage conditions such as temperature could impact the compound’s stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form larger conjugated systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands like triphenylphosphine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .
Industry: In industry, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its ability to form extended conjugated systems makes it valuable for applications in electronics and optoelectronics .
Comparaison Avec Des Composés Similaires
- 1,4-Dibromo-2,5-bis(2-(trimethylsilyl)ethynyl)benzene
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol
- 1,4-Dibromo-2,5-dimethylbenzene
Uniqueness: ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is unique due to its specific arrangement of bromine atoms and ethynyl groups on the phenylene ring. This structure imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of advanced materials and complex organic molecules.
Propriétés
IUPAC Name |
1,4-dibromo-2,5-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Br2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIXPDDASVTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


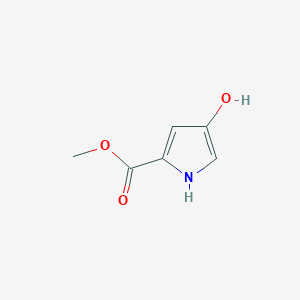
![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
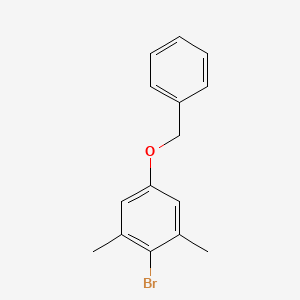

![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
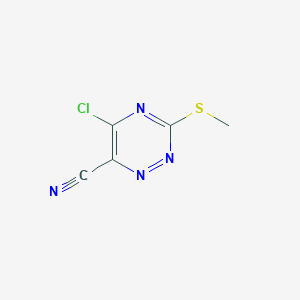
![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)
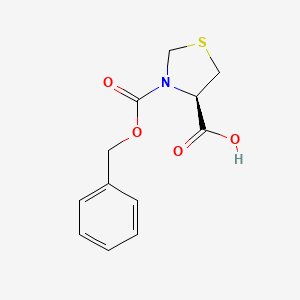
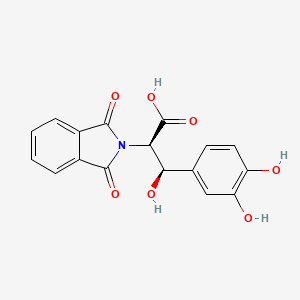


![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/new.no-structure.jpg)

